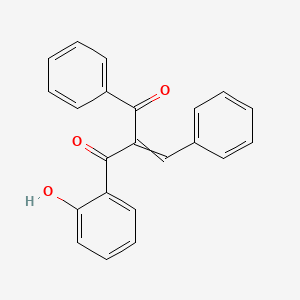
2-Benzylidene-1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzylidene-1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione is a compound belonging to the class of chalcones, which are flavonoid-type phenolic phytochemicals. Chalcones are known for their diverse biological activities and are often referred to as ‘open-chain flavonoids’.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzylidene-1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione typically involves the Claisen-Schmidt condensation reaction. This reaction is a base- or acid-catalyzed condensation between an aromatic aldehyde and an aromatic ketone. The reaction conditions often include the use of ethanol as a solvent and sodium hydroxide as a base .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
2-Benzylidene-1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones.
Reduction: Reduction reactions can convert the compound into dihydrochalcones.
Substitution: Electrophilic substitution reactions can introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, dihydrochalcones, and various substituted chalcones, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2-Benzylidene-1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various bioactive molecules.
Biology: The compound exhibits significant biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications in treating diseases such as cancer and inflammatory disorders.
Industry: The compound is used in the development of new materials and as a component in various industrial processes
Wirkmechanismus
The mechanism of action of 2-Benzylidene-1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the activation of the NF-κB/MAPK signaling pathway, which plays a crucial role in inflammatory responses. This inhibition leads to a reduction in the expression of pro-inflammatory cytokines, thereby exerting its anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chalcones: These are structurally similar compounds with a wide range of biological activities.
Aurones: These compounds are derived from 2-benzylidene-1-benzofuran-3(2H)-one and share similar structural features.
Flavonoids: These are a large group of naturally occurring compounds with diverse biological activities
Uniqueness
2-Benzylidene-1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione is unique due to its specific structural features and the range of biological activities it exhibits.
Eigenschaften
CAS-Nummer |
112037-80-6 |
|---|---|
Molekularformel |
C22H16O3 |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
2-benzylidene-1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione |
InChI |
InChI=1S/C22H16O3/c23-20-14-8-7-13-18(20)22(25)19(15-16-9-3-1-4-10-16)21(24)17-11-5-2-6-12-17/h1-15,23H |
InChI-Schlüssel |
WCWPQJKNCVTHME-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=C(C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



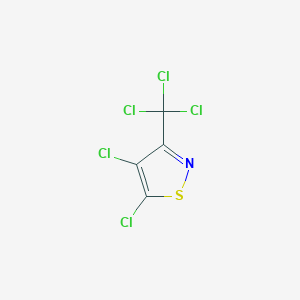
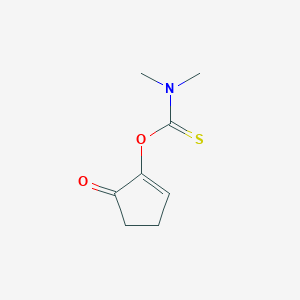


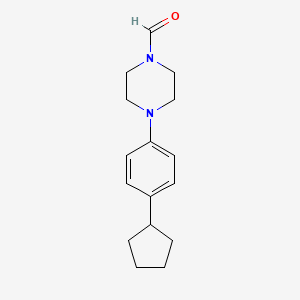
![2,5-Pyrrolidinedione, 1,1'-[[2,2'-bipyridine]-4,4'-diylbis(carbonyloxy)]bis-](/img/structure/B14308644.png)

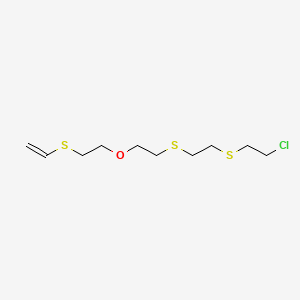
![2-[2-(2,5-Dimethylphenyl)propyl]cyclohexan-1-one](/img/structure/B14308670.png)
![3-[4-(Hexyloxy)phenyl]prop-2-enoyl chloride](/img/structure/B14308682.png)
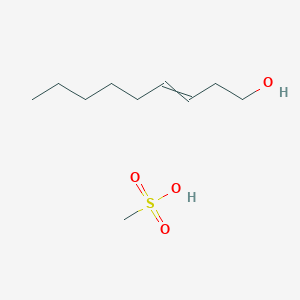
![N-[(4-tert-Butoxyphenyl)methylidene]hydroxylamine](/img/structure/B14308685.png)
![2-(Piperidin-1-yl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B14308690.png)
